molecular formula C12H9N3 B8506451 Benzo[f][1,7]naphthyridin-5-amine CAS No. 69164-29-0

Benzo[f][1,7]naphthyridin-5-amine

Cat. No.: B8506451
CAS No.: 69164-29-0
M. Wt: 195.22 g/mol
InChI Key: LQPYELMNUIINNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[f][1,7]naphthyridin-5-amine is a polycyclic aromatic heterocycle characterized by a fused benzene-naphthyridine scaffold with a primary amine group at the C-5 position. Recent synthetic advancements, such as microwave-assisted cascade reactions (Ugi-3CR/intramolecular aza-Diels-Alder cycloaddition followed by aromatization), have enabled the efficient synthesis of C-5-aryl-substituted derivatives . These modifications are critical, as aromatic substituents at C-5 enhance electrostatic interactions (e.g., π-π stacking) with biological targets, improving pharmacological profiles .

Properties

CAS No.

69164-29-0

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

benzo[f][1,7]naphthyridin-5-amine

InChI

InChI=1S/C12H9N3/c13-12-11-9(5-3-7-14-11)8-4-1-2-6-10(8)15-12/h1-7H,(H2,13,15)

InChI Key

LQPYELMNUIINNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=N2)N)N=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Ring Fusion Position : Benzo[f][1,7]naphthyridin-5-amine differs from benzo[b][1,8]naphthyridine derivatives (e.g., AR03) in the orientation of the fused benzene ring, which alters electronic properties and binding interactions .
  • Substituent Flexibility : Unlike dinaphtho[1,6]naphthyridines, which require electron-withdrawing groups for stability , this compound tolerates diverse aryl groups at C-5, enhancing drug-like properties .
  • Synthetic Efficiency : Microwave-assisted methods (e.g., for pyrazolo[3,4-g][1,8]naphthyridin-5-amine) achieve higher yields and faster reaction times compared to traditional acid-mediated cyclizations .

Table 2: Bioactivity Profiles of Selected Compounds

Compound Name Biological Target Activity (IC₅₀/EC₅₀) Therapeutic Potential References
This compound Not reported N/A Underexplored; structural analog studies ongoing
Pyrazolo[3,4-g][1,8]naphthyridin-5-amine NCI-60 cancer cell lines Cytotoxic (e.g., 409a: IC₅₀ < 1 µM) Anticancer lead
AR03 (2,4,9-trimethylbenzo[b][1,8]naphthyridin-5-amine) APE1 endonuclease Inhibitor (top hit in 60k-compound screen) DNA repair modulation
7-Methyl-2-phenyl-4-(trifluoromethyl)-tetrahydrobenzo[b][1,8]naphthyridin-5-amine Acetylcholinesterase (AChE) Moderate inhibition Neurodegenerative disease

Key Observations:

  • Therapeutic Diversity : Pyrazolo-naphthyridines exhibit potent anticancer activity, while AR03 targets DNA repair pathways, highlighting scaffold-dependent selectivity .

Physicochemical Properties

  • Solubility and Stability : Benzo[b][1,8]naphthyridines (e.g., AR03) with methyl substituents show improved lipophilicity but reduced aqueous solubility compared to aryl-substituted benzo[f][1,7]naphthyridines .
  • Thermal Stability : Pyrazolo-naphthyridines synthesized via microwave methods exhibit higher purity and melting points (e.g., 160–202°C) due to reduced side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.